Fluvastatin

Description

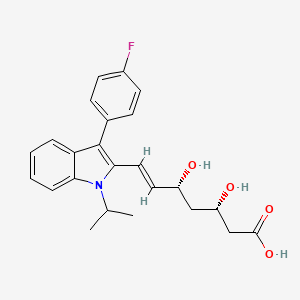

Structure

3D Structure

Properties

IUPAC Name |

(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLGEFLZQAZZCD-JUFISIKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020636 | |

| Record name | Fluvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.41e-03 g/L | |

| Record name | Fluvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93957-54-1, 93957-55-2 | |

| Record name | Fluvastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93957-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluvastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin sodium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L066368AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-197 °C, MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/, 194 - 197 °C | |

| Record name | Fluvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fluvastatin's Pleiotropic Mechanisms: A Technical Guide Beyond HMG-CoA Reductase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502), a synthetic statin, is a cornerstone in managing hypercholesterolemia through the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. However, a growing body of evidence reveals that its therapeutic benefits extend far beyond lipid-lowering. These "pleiotropic" effects, independent of cholesterol reduction, encompass a wide range of anti-inflammatory, antioxidant, immunomodulatory, and anti-proliferative actions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these non-canonical effects of this compound. We will delve into the key signaling pathways modulated by this compound, present quantitative data from seminal studies in structured tables for comparative analysis, and provide detailed experimental protocols for key assays. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the broader therapeutic potential of this compound.

Introduction: The Pleiotropic Landscape of this compound

Statins, as a class, have revolutionized cardiovascular disease prevention.[1] While their primary mechanism of action is the well-documented inhibition of cholesterol biosynthesis, numerous clinical and preclinical studies have highlighted their beneficial effects that cannot be solely attributed to lower serum cholesterol levels.[2][3] this compound, in particular, has been shown to exert significant pleiotropic effects that contribute to its vasculoprotective and potential anti-cancer properties.[4][5] These effects are largely mediated by the inhibition of the synthesis of isoprenoid intermediates in the mevalonate (B85504) pathway, which are crucial for the post-translational modification and function of various signaling proteins, most notably the small GTP-binding proteins like Rho, Rac, and Ras.[2][3] This guide will systematically dissect these mechanisms.

Core Mechanism: Inhibition of Isoprenoid Synthesis

The inhibition of HMG-CoA reductase by this compound not only curtails cholesterol production but also depletes the cellular pool of essential isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for the prenylation of small GTPases, a post-translational modification that anchors them to cell membranes and is essential for their biological activity.

Key Pleiotropic Effects and Underlying Mechanisms

Improvement of Endothelial Function

This compound has been consistently shown to improve endothelial function, a critical factor in maintaining vascular health.[6] This is primarily achieved through the enhanced bioavailability of nitric oxide (NO), a potent vasodilator.

-

Upregulation and Activation of eNOS: this compound increases the expression and activity of endothelial nitric oxide synthase (eNOS).[7] This is mediated, in part, by the inhibition of RhoA, a small GTPase that, when active, destabilizes eNOS mRNA. By preventing RhoA prenylation and activation, this compound enhances eNOS mRNA stability and subsequent protein expression.[8][9] Furthermore, this compound can activate the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of eNOS.[10]

Quantitative Data on Endothelial Function

| Parameter | Study Population | This compound Dose | Duration | Baseline Value | Post-treatment Value | p-value | Reference |

| Flow-Mediated Dilation (FMD) | Hypercholesterolemia Patients | 40 mg/day | 12 weeks | 3.7 ± 2.5% | 5.9 ± 2.9% | <0.001 | [6] |

| eNOS mRNA Expression (HUVECs) | In vitro | 1.0 µM | 12 hours | 100% (control) | 276 ± 38% | <0.01 | [7] |

| eNOS Protein Production (HUVECs) | In vitro | 1.0 µM | 12 hours | 100% (control) | 245 ± 51% | <0.05 | [7] |

| Nitrite Production (HUVECs) | In vitro | 1.0 µM | 12 hours | 100% (control) | 165 ± 35% | <0.01 | [7] |

Anti-inflammatory Effects

Chronic inflammation is a key driver of atherosclerosis. This compound exhibits potent anti-inflammatory properties by modulating various signaling pathways.

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. This compound has been shown to inhibit the activation of NF-κB in endothelial cells and macrophages.[11][12] This effect is, at least in part, mevalonate-dependent, suggesting the involvement of isoprenoid depletion.[13] By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as adhesion molecules like ICAM-1 and VCAM-1.[14]

Quantitative Data on Anti-inflammatory Effects

| Parameter | Cell/Model System | This compound Concentration/Dose | Effect | p-value | Reference |

| Serum MCP-1 | Hypercholesterolemia Patients | 40 mg/day | 217.6 ± 61 to 190.3 ± 40 pg/mL | 0.001 | [6] |

| NF-κB Activation (EMSA) | Human Endothelial Cells | 10 µM | Significant inhibition | - | [15] |

| TNF-α Release | Human Endothelial Cells | 10 µM | Significant inhibition | - | [15] |

| Macrophage Content in Plaque | Cholesterol-fed Rabbits | 5 mg/kg/day | ~50% reduction | - | [16] |

Antioxidant Properties

Oxidative stress plays a crucial role in the pathogenesis of atherosclerosis. This compound possesses direct and indirect antioxidant properties.

-

Direct Radical Scavenging: this compound has been shown to directly scavenge free radicals, such as the DPPH radical.[17]

-

Induction of Antioxidant Enzymes: this compound can upregulate the expression of antioxidant enzymes through the activation of the Nrf2 pathway.

-

Reduction of Oxidative Stress Markers: Clinical studies have demonstrated that this compound treatment reduces levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation.[6]

Quantitative Data on Antioxidant Effects

| Parameter | Study Population/System | This compound Dose/Concentration | Effect | p-value | Reference |

| Serum TBARS | Hypercholesterolemia Patients | 40 mg/day | 5.2 ± 1.4 to 3.7 ± 1.3 nmol/mL | <0.001 | [6] |

| DPPH Radical Scavenging | In vitro | IC50 = 1.2 x 10-5 M | - | - | [17] |

Antiproliferative and Pro-apoptotic Effects

This compound has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, particularly breast cancer.[18][19][20]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, often in the G1 phase.

-

Induction of Apoptosis: this compound promotes apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.[14] These effects are often dependent on the inhibition of isoprenoid synthesis, as they can be reversed by the addition of mevalonate or GGPP.[20]

Quantitative Data on Antiproliferative and Pro-apoptotic Effects in Breast Cancer Cells

| Cell Line | Effect | This compound IC50 | Reference |

| Breast Cancer Stem Cells | Growth Inhibition | 0.09 µM (HA-L-FLUVA) | [18] |

| MDA-MB-231 | Cell Death | ~10 µM (at 24h) | [20] |

| MCF-10A (non-cancerous) | Cell Death | 50 µM (at 24h) | [20] |

Detailed Experimental Protocols

Western Blot Analysis for PI3K/Akt Pathway

This protocol outlines the general steps for assessing the phosphorylation status of PI3K and Akt in response to this compound treatment.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Immunosuppression in human peripheral blood T lymphocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid-lowering treatment in a rabbit model of atherosclerosis: a vessel wall magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. This compound reduces oxidative stress, decreases serum monocyte chemotactic protein-1 level and improves endothelial function in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of endothelial nitric oxide synthase and endothelin-1 expression by this compound in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. universalbiologicals.com [universalbiologicals.com]

- 9. Mevastatin increases eNO synthase expression and inhibits lipid peroxidation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of this compound on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Impact of Statins on Gene Expression in Human Lung Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound reduces tissue factor expression and macrophage accumulation in carotid lesions of cholesterol-fed rabbits in the absence of lipid lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Repurposing of this compound as an Anticancer Agent against Breast Cancer Stem Cells via Encapsulation in a Hyaluronan-Conjugated Liposome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound Mediated Breast Cancer Cell Death: A Proteomic Approach to Identify Differentially Regulated Proteins in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pleiotropic effects of Fluvastatin in cancer research

An In-Depth Technical Guide to the Pleiotropic Effects of Fluvastatin (B1673502) in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed lipid-lowering agent. Beyond its established role in cardiovascular disease management, a growing body of preclinical evidence highlights its significant pleiotropic effects in oncology. This technical guide provides a comprehensive overview of the multifaceted anti-cancer properties of this compound, detailing its molecular mechanisms, impact on key signaling pathways, and its effects on cancer cell proliferation, apoptosis, and metastasis. This document summarizes quantitative data from various studies, offers detailed experimental protocols for key assays, and presents visual representations of the underlying signaling cascades to serve as a valuable resource for researchers in the field of cancer biology and drug development.

Introduction: Repurposing this compound for Cancer Therapy

Statins, including this compound, have emerged as promising candidates for cancer therapy due to their ability to inhibit the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and various non-steroidal isoprenoid derivatives essential for cell growth and proliferation.[1][2] this compound, being the first entirely synthetic HMG-CoA reductase inhibitor, has demonstrated a notable ability to reduce cancer development and metastasis in several cancer types.[3] Its lipophilic nature allows it to diffuse across cell membranes, enabling it to exert its effects in various tissues. This guide delves into the molecular underpinnings of this compound's anti-cancer activity and provides practical information for its investigation in a research setting.

Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary mechanism of this compound's anti-cancer effects is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition leads to the depletion of mevalonic acid and its downstream products, which are vital for several cellular processes frequently dysregulated in cancer.

dot

Caption: Inhibition of the Mevalonate Pathway by this compound.

Pleiotropic Effects of this compound in Cancer

This compound's inhibition of the mevalonate pathway triggers a cascade of downstream effects that collectively contribute to its anti-cancer properties.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of a wide range of cancer cells in a dose-dependent manner.[3] This effect is largely attributed to the depletion of isoprenoids, which are necessary for the post-translational modification (prenylation) of small GTPases like Ras and Rho. These proteins are critical regulators of cell cycle progression and proliferation.

Induction of Apoptosis

This compound induces apoptosis in various cancer cell lines through multiple mechanisms.[4] It can upregulate pro-apoptotic proteins such as Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[3] In some cancers, this compound-induced apoptosis is mediated by the upregulation of tumor suppressor genes like p53.[4]

Anti-Metastatic and Anti-Angiogenic Effects

This compound has been reported to suppress cancer cell invasion and migration.[5] By inhibiting the prenylation of Rho GTPases, this compound can interfere with the cytoskeletal rearrangements and cell motility required for metastasis. Furthermore, some studies suggest that statins can exert anti-angiogenic effects, although this can be dose-dependent.[6]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways.

Braf/MEK/ERK1/2 and PI3K/Akt/mTOR Pathways

In non-small cell lung cancer, this compound has been shown to inhibit the HMGCR-driven Braf/MEK/ERK1/2 and PI3K/Akt signaling cascades, both of which are central to cell proliferation and survival.[3] In triple-negative breast cancer, this compound prevents lung metastasis by inducing autophagy through the RhoB/PI3K/mTOR pathway.[7]

dot

Caption: this compound's Inhibition of Pro-Survival Signaling Pathways.

p53-AMPK-mTOR Pathway

This compound can prevent lung adenocarcinoma bone metastasis by inducing autophagy. This process is dependent on the tumor suppressor p53, which in turn activates AMP-activated protein kinase (AMPK) and inhibits mTOR.[8]

dot

Caption: this compound-Induced Autophagy via the p53-AMPK-mTOR Pathway.

SIRT6 Upregulation

In endometrial cancer, this compound has been shown to suppress cancer cell proliferation, invasion, and migration, and promote apoptosis by upregulating Sirtuin 6 (SIRT6).[4]

Quantitative Data on this compound's Anti-Cancer Effects

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | ~10 | 24 | [9] |

| Breast Cancer | HCC1937 | Not specified | - | |

| Ovarian Cancer | OVCAR3 | 45.7 | 24 | [10] |

| Cervical Cancer | HeLa | 5.02 µg/mL | 48 | |

| Larynx Carcinoma | HEp-2 | 2.43 µg/mL | 48 | |

| Nasopharyngeal Carcinoma | KB | 2.29 µg/mL | 48 |

Table 2: Effects of this compound on Tumor Growth and Apoptosis

| Cancer Type | Model | This compound Dose | Effect | Quantitative Measure | Reference |

| High-Grade Breast Cancer | Human Clinical Trial | 20-80 mg/day | Decreased Proliferation | Median 7.2% reduction in Ki-67 | [11][12] |

| High-Grade Breast Cancer | Human Clinical Trial | 20-80 mg/day | Increased Apoptosis | 60% of high-grade tumors showed increased cleaved caspase-3 | [11] |

| Triple-Negative Breast Cancer | Mouse Xenograft | 10 mg/kg/day | Delayed Tumor Onset | 20 weeks vs. 16.8 weeks in vehicle | [13] |

| Triple-Negative Breast Cancer | Mouse Xenograft | 10 mg/kg/day | Inhibited Tumor Incidence | 50% reduction | [13] |

| Triple-Negative Breast Cancer | Mouse Xenograft | 10 mg/kg/day | Inhibited Tumor Weight | 75% reduction | [13] |

| Pancreatic Ductal Adenocarcinoma | Mouse Metastasis Model | Not specified | Reduced Metastasis | Dose-dependent effect | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[15][16]

-

dot

Caption: Experimental Workflow for MTT Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and incubate overnight.

-

Treat cells with various concentrations of this compound for the desired duration.

-

Harvest cells, wash with cold PBS, and resuspend in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry.[17]

-

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary and HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Treat cells with this compound and lyse them.

-

Determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescence substrate.[17][18]

-

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Inject cancer cells (typically 1x10^6 to 1x10^7) subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or in drinking water) according to the study design.

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the overall health and body weight of the mice.

-

At the end of the study, excise tumors for further analysis (e.g., histology, Western blot).[19][20]

-

dot

Caption: Experimental Workflow for In Vivo Xenograft Study.

Conclusion and Future Directions

This compound exhibits significant anti-cancer properties through the inhibition of the mevalonate pathway and the modulation of key signaling cascades involved in cell proliferation, survival, and metastasis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound in oncology. Future studies should focus on elucidating the context-dependent effects of this compound in different cancer subtypes, exploring synergistic combinations with other anti-cancer agents, and conducting well-designed clinical trials to translate these promising preclinical findings into effective cancer therapies. The repurposing of this compound represents a cost-effective and readily available strategy that warrants continued investigation in the fight against cancer.

References

- 1. Statins and cancer risk: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6 (SIRT6) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6 (SIRT6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A disconnect between antitumor and antiangiogenic effects of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound prevents lung metastasis in triple-negative breast cancer by triggering autophagy via the RhoB/PI3K/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Prevents Lung Adenocarcinoma Bone Metastasis by Triggering Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of this compound on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates [frontiersin.org]

- 11. This compound reduces proliferation and increases apoptosis in women with high grade breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound reduces proliferation and increases apoptosis in women with high grade breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of this compound and aspirin for prevention of hormonally insensitive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchhub.com [researchhub.com]

- 17. benchchem.com [benchchem.com]

- 18. A Novel Ruthenium-Fluvastatin Complex Downregulates SNCG Expression to Modulate Breast Carcinoma Cell Proliferation and Apoptosis via Activating the PI3K/Akt/mTOR/VEGF/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Repurposing of this compound as an Anticancer Agent against Breast Cancer Stem Cells via Encapsulation in a Hyaluronan-Conjugated Liposome - PMC [pmc.ncbi.nlm.nih.gov]

Fluvastatin's Anti-Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluvastatin (B1673502), a member of the statin class of cholesterol-lowering drugs, exhibits significant pleiotropic anti-inflammatory effects that are independent of its lipid-lowering properties. These effects are mediated through the modulation of several key intracellular signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines and chemokines, and decreased leukocyte-endothelial interactions. This technical guide provides an in-depth overview of the core anti-inflammatory signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades. The primary mechanism revolves around the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which not only curtails cholesterol biosynthesis but also depletes essential isoprenoid intermediates, thereby impacting the function of small GTP-binding proteins crucial for inflammatory signaling.

Core Anti-Inflammatory Signaling Pathways of this compound

This compound's anti-inflammatory properties stem from its ability to interfere with multiple signaling cascades. The central event is the inhibition of the mevalonate (B85504) pathway, which has downstream consequences on NF-κB, p38 MAPK, Akt, and RhoA/ROCK signaling. Furthermore, this compound has been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), adding another layer to its immunomodulatory profile.

Mevalonate Pathway Inhibition and Isoprenoid Depletion

The primary mode of action for all statins, including this compound, is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition leads to a reduction in the synthesis of mevalonic acid and its downstream products, including cholesterol. Crucially for its anti-inflammatory effects, this pathway also produces non-steroidal isoprenoid intermediates

The Influence of Fluvastatin on Endothelial Nitric Oxide Synthase (eNOS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502), a member of the statin class of HMG-CoA reductase inhibitors, is widely recognized for its lipid-lowering properties. However, its therapeutic benefits extend beyond cholesterol reduction to encompass a range of pleiotropic effects on the vascular endothelium. A critical aspect of these effects is the modulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in cardiovascular homeostasis. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound impacts eNOS expression, activity, and signaling pathways. It consolidates quantitative data from key studies, details relevant experimental protocols, and presents visual representations of the underlying signaling cascades to offer a comprehensive resource for researchers in cardiovascular medicine and drug development.

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a seminal event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Endothelial nitric oxide synthase (eNOS) is the primary source of vascular NO, and its activity is tightly regulated at transcriptional, post-transcriptional, and post-translational levels. This compound has been shown to positively influence endothelial function, in part, by enhancing the eNOS/NO pathway. This document delineates the multifaceted effects of this compound on eNOS, providing a technical overview of the signaling pathways, quantitative outcomes, and experimental methodologies used to elucidate these interactions.

This compound's Impact on eNOS: Quantitative Analysis

This compound enhances eNOS expression and activity through a dose- and time-dependent mechanism. The following tables summarize the quantitative data from pertinent studies on human umbilical vein endothelial cells (HUVECs) and other relevant models.

Table 1: Effect of this compound on eNOS mRNA Expression in HUVECs

| This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in eNOS mRNA (Mean ± SD) | Reference |

| 1.0 | 12 | 2.76 ± 0.38 | [1] |

| 2.5 | 24 | >2.0 (Qualitative) | [2] |

Table 2: Effect of this compound on eNOS Protein Expression in HUVECs

| This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in eNOS Protein (Mean ± SD) | Reference |

| 1.0 | 12 | 2.45 ± 0.51 | [1] |

Table 3: Effect of this compound on Nitrite (B80452) (NO Metabolite) Production in HUVECs

| This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in Nitrite Production (Mean ± SD) | Reference |

| 1.0 | 12 | 1.65 ± 0.35 | [1] |

Signaling Pathways Modulated by this compound

This compound's influence on eNOS is mediated by several interconnected signaling pathways. The primary mechanisms involve the activation of the PI3K/Akt and PKA pathways, leading to eNOS phosphorylation, and the inhibition of the RhoA/ROCK pathway, which increases eNOS expression and stability.

The PI3K/Akt and PKA Pathways: Enhancing eNOS Activity

This compound promotes the phosphorylation of eNOS at key activating sites. Specifically, it enhances phosphorylation at Serine 1177 (Ser-1177) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade and at Serine 633 (Ser-633) via the Protein Kinase A (PKA) pathway[3]. This dual phosphorylation significantly increases eNOS enzymatic activity and subsequent NO production[3].

The RhoA/ROCK Pathway: Increasing eNOS Expression

By inhibiting HMG-CoA reductase, this compound reduces the synthesis of isoprenoids like geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the membrane localization and activation of the small GTPase RhoA. Inhibition of RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), leads to an increase in eNOS mRNA stability and expression[4]. The RhoA/ROCK pathway is a known negative regulator of eNOS expression[4].

Upregulation of Tetrahydrobiopterin (B1682763) (BH4)

This compound also increases the bioavailability of tetrahydrobiopterin (BH4), an essential cofactor for eNOS activity[3]. It achieves this by upregulating the expression of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in BH4 synthesis[3]. Increased BH4 levels promote eNOS coupling, leading to more efficient NO production and preventing the generation of superoxide.

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments used to investigate the effects of this compound on eNOS.

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model.

-

Culture Medium: Endothelial Cell Growth Medium, often M199, supplemented with 20% fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), heparin, and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: HUVECs are typically grown to near confluence and then treated with varying concentrations of this compound for specified durations as described in the experimental design.

Western Blot for eNOS and Phospho-eNOS

This technique is used to quantify the protein levels of total eNOS and its phosphorylated forms.

-

Protocol Steps:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 7.5% SDS-polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total eNOS (e.g., 1:1000 dilution) and phospho-eNOS (Ser1177 or Ser633) (e.g., 1:500-1:1000 dilution).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.

-

Quantitative Real-Time PCR (qRT-PCR) for eNOS mRNA

This method is used to measure the relative abundance of eNOS mRNA.

-

Protocol Steps:

-

RNA Extraction: Isolate total RNA from HUVECs using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) primers.

-

qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for eNOS and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.

-

Analysis: Calculate the relative expression of eNOS mRNA using the ΔΔCt method.

-

Nitric Oxide (NO) Measurement (Griess Assay)

This colorimetric assay measures nitrite (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.

-

Protocol Steps:

-

Sample Collection: Collect the cell culture supernatant from this compound-treated and control HUVECs.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Assay: Mix 50 µL of cell supernatant with 50 µL of the Griess reagent in a 96-well plate.

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

eNOS Activity Assay ([³H]-Arginine to [³H]-Citrulline Conversion)

This radiometric assay directly measures the enzymatic activity of eNOS.

-

Protocol Steps:

-

Cell Homogenization: Homogenize HUVECs in a buffer containing Tris-HCl, EDTA, and EGTA.

-

Reaction Mixture: Prepare a reaction mixture containing cell lysate, [³H]-L-arginine, NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (BH4).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50WX-8).

-

Separation: The resin binds the unreacted [³H]-L-arginine, while the [³H]-L-citrulline remains in the supernatant.

-

Quantification: Measure the radioactivity of the supernatant using a liquid scintillation counter to determine the amount of [³H]-L-citrulline produced.

-

Conclusion

This compound exerts a significant and multifaceted positive influence on the endothelial nitric oxide synthase system. Through the coordinated activation of the PI3K/Akt and PKA pathways and the inhibition of the RhoA/ROCK pathway, this compound enhances both the expression and activity of eNOS. Furthermore, by increasing the bioavailability of the essential cofactor BH4, this compound promotes a more efficient and coupled enzymatic function. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into the vasoprotective mechanisms of this compound and for the development of novel therapeutic strategies targeting endothelial dysfunction. This comprehensive understanding is crucial for researchers and professionals aiming to leverage the pleiotropic effects of statins in the management of cardiovascular diseases.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound upregulates endothelial nitric oxide synthase activity via enhancement of its phosphorylation and expression and via an increase in tetrahydrobiopterin in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Fluvastatin's Impact on the Mevalonate Pathway in Non-Hepatic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502), a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is widely prescribed for its cholesterol-lowering effects, which are primarily exerted in the liver. However, a growing body of evidence reveals that this compound also imparts significant biological effects on various non-hepatic cells. These "pleiotropic" effects are largely attributed to the inhibition of the mevalonate (B85504) pathway, leading to the depletion of essential isoprenoid intermediates. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the mevalonate pathway in non-hepatic cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to serve as a resource for researchers and professionals in drug development.

Introduction: The Mevalonate Pathway and this compound's Mechanism of Action

The mevalonate pathway is a critical metabolic cascade that produces cholesterol and a variety of non-sterol isoprenoids.[1] The rate-limiting step of this pathway is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase.[2] this compound acts as a competitive inhibitor of this enzyme, effectively reducing the downstream synthesis of mevalonate and its derivatives.[2]

While the primary therapeutic goal of this compound is to reduce cholesterol synthesis in the liver, its inhibitory action on HMG-CoA reductase is not exclusive to hepatocytes. In non-hepatic tissues, the inhibition of the mevalonate pathway leads to a reduction in crucial isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][4] These molecules are essential for the post-translational modification of small GTP-binding proteins, such as those from the Ras and Rho families, a process known as protein prenylation.[4] The proper membrane localization and function of these signaling proteins are dependent on prenylation.[5][6] Consequently, by depleting the cellular pool of FPP and GGPP, this compound can modulate a variety of cellular processes in non-hepatic cells, including proliferation, apoptosis, and migration.[5][7]

Quantitative Data: this compound's Effects on Non-Hepatic Cells

The impact of this compound on non-hepatic cells has been quantified in numerous studies, primarily focusing on cytotoxicity and the inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) is a common metric used to assess these effects.

| Cell Line | Cell Type | Parameter | This compound Concentration (µM) | Duration (hours) | Reference |

| T98G | Human Glioblastoma | Proliferation Inhibition | 1, 3, 10 | Not Specified | [5] |

| U87 | Human Glioblastoma | Proliferation Inhibition | 1, 3, 10 | Not Specified | [5] |

| U251 | Human Glioblastoma | Proliferation Inhibition | 1, 3, 10 | Not Specified | [5] |

| T98G | Human Glioblastoma | Apoptosis Induction | 1, 3, 10 | Not Specified | [5] |

| U87 | Human Glioblastoma | Apoptosis Induction | 1, 3, 10 | Not Specified | [5] |

| U251 | Human Glioblastoma | Apoptosis Induction | 1, 3, 10 | Not Specified | [5] |

| NRK-49F | Rat Kidney Fibroblasts | Proliferation Reduction | Dose-dependent | Not Specified | [7] |

| MDA-MB-231 | Human Breast Cancer | Apoptosis Induction (with CH5126766) | 0.3 | 72 | [8] |

| L6 | Rat Myoblasts | Cell Death | 0.25 - 1.0 | 72 | [9] |

| L6 | Rat Myotubes | Cell Death | 0.05 - 0.5 | 72 | [9] |

| Primary Mast Cells | Murine Mast Cells | Apoptosis Induction | ~0.8 - 3.5 (IC50) | Not Specified | |

| Transformed Mast Cells | Murine Mast Cells | Apoptosis Induction | ~0.8 - 3.5 (IC50) | Not Specified |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's effects on non-hepatic cells.

Cell Viability and Proliferation Assays

3.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

Apoptosis Assays

3.2.1. Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[2]

Assessment of Protein Prenylation

3.3.1. Western Blotting for Unprenylated Proteins

This technique is used to detect the accumulation of unprenylated forms of small GTPases like Ras and RhoA, which indicates the inhibition of the mevalonate pathway.

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Unprenylated proteins typically migrate slower than their prenylated counterparts.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Ras or anti-RhoA). Following washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance or increased intensity of a higher molecular weight band corresponds to the accumulation of the unprenylated protein.[6]

Rescue Experiments

To confirm that the observed effects of this compound are due to the inhibition of the mevalonate pathway, rescue experiments are performed by co-incubating the cells with this compound and downstream products of the pathway.

-

Treatment: Treat cells with this compound in the presence or absence of mevalonate, farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP).

-

Assay: Perform the desired assay (e.g., MTT assay for viability, Annexin V staining for apoptosis).

-

Analysis: A reversal of the this compound-induced effect by the addition of mevalonate, FPP, or GGPP indicates that the effect is dependent on the mevalonate pathway.[3][6][7]

Visualization of Pathways and Workflows

The Mevalonate Pathway and this compound's Site of Action

The following diagram illustrates the key steps of the mevalonate pathway and highlights the inhibitory action of this compound on HMG-CoA reductase.

Experimental Workflow: Assessing this compound-Induced Apoptosis and Rescue

This diagram outlines the logical flow of an experiment designed to determine if this compound induces apoptosis via the mevalonate pathway.

Signaling Pathway: Inhibition of RhoA Activation

This compound's depletion of GGPP leads to the inhibition of RhoA prenylation, preventing its localization to the cell membrane and subsequent activation. This disruption of RhoA signaling is a key mechanism underlying many of this compound's effects in non-hepatic cells.

Conclusion and Future Directions

This compound demonstrates significant biological activity in a variety of non-hepatic cell types, primarily through the inhibition of the mevalonate pathway and the subsequent depletion of isoprenoid intermediates. This leads to the disruption of protein prenylation, affecting key signaling proteins like RhoA and Ras, and resulting in reduced cell proliferation and the induction of apoptosis. While the downstream consequences of mevalonate pathway inhibition by this compound are well-documented, direct quantitative measurements of FPP and GGPP levels in this compound-treated non-hepatic cells are not extensively reported. Future research employing sensitive analytical techniques, such as HPLC-MS/MS, to quantify these isoprenoid intermediates would provide a more direct link between HMG-CoA reductase inhibition and the observed cellular effects. A deeper understanding of the cell-type-specific responses to this compound will be crucial for exploring its potential therapeutic applications beyond cholesterol management, particularly in oncology and inflammatory diseases.

References

- 1. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brainlife.org [brainlife.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound reduces renal fibroblast proliferation and production of type III collagen: therapeutic implications for tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jpp.krakow.pl [jpp.krakow.pl]

Unlocking the Pleiotropic Potential: A Technical Guide to the Cholesterol-Independent Effects of Fluvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502), a synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is widely recognized for its cholesterol-lowering properties. However, a growing body of evidence reveals a spectrum of beneficial effects that are independent of its impact on lipid profiles. These "pleiotropic" effects position this compound as a molecule of interest beyond cardiovascular disease, with potential applications in inflammatory and proliferative disorders. This technical guide provides an in-depth exploration of the cholesterol-independent mechanisms of this compound, focusing on its anti-inflammatory, antioxidant, immunomodulatory, and anti-proliferative actions. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction: Beyond Cholesterol Reduction

While the primary therapeutic action of statins is the competitive inhibition of HMG-CoA reductase, leading to reduced cholesterol synthesis, their clinical benefits often extend beyond what can be attributed to lipid lowering alone. This compound, in particular, has demonstrated a range of cholesterol-independent effects that modulate key cellular processes involved in various pathologies. These effects are largely attributed to the inhibition of the mevalonate (B85504) pathway, which not only produces cholesterol but also essential non-sterol isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These intermediates are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Rho, Ras, and Rac, which are pivotal in intracellular signaling pathways.

This guide will systematically dissect the molecular mechanisms underlying the pleiotropic effects of this compound, providing a foundation for further research and therapeutic development.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects by modulating the function of various immune and vascular cells.

Modulation of Macrophage Polarization and Cytokine Production

This compound has been shown to influence macrophage polarization, shifting the balance from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. This is achieved by reducing the expression of pro-inflammatory genes and cytokines in M1 macrophages while enhancing anti-inflammatory markers in M2 macrophages.[1][2]

| Parameter | Cell Type | Treatment | Effect | Reference |

| Gene Expression | ||||

| NFκB, IL-1β, IL-6, iNOS | M1 Macrophages | This compound | Significantly Reduced | [1][2] |

| Arg-1, TGFβ | M2 Macrophages | This compound | Enhanced | [1][2] |

| Cytokine Production | ||||

| TNFα, IL-1β, IL-6 | M1 Macrophages | This compound | Reduced | [1][2] |

| IL-10 | M2 Macrophages | This compound | Increased | [1][2] |

| Enzyme Activity | ||||

| iNOS | M1 Macrophages | This compound | Decreased | [1][2] |

Inhibition of Leukocyte Adhesion and Extravasation

This compound can inhibit the crucial steps of leukocyte recruitment during inflammation, including rolling, adhesion, and transendothelial migration.[3] This is partly achieved by down-regulating the expression of adhesion molecules such as E-selectin and ICAM-1 on endothelial cells.[3] In a rat model of complement-mediated acute peritoneal inflammation, this compound treatment significantly inhibited firm adhesion and extravasation of leukocytes.[3]

| Parameter | Model | Treatment | Effect | Reference |

| Leukocyte Firm Adhesion | Rat Mesenteric Venules (in vivo) | This compound | 77% Inhibition (P < 0.01) | [3] |

| Leukocyte Extravasation | Rat Mesenteric Venules (in vivo) | This compound | 72% Inhibition (P < 0.01) | [3] |

| PMN Recruitment (LPS-induced) | Rat Peritoneal Lavage (in vivo) | This compound | 38% Reduction (P < 0.05) | [3] |

| PMN Recruitment (Y-act RS-induced) | Rat Peritoneal Lavage (in vivo) | This compound | 56% Reduction (P < 0.02) | [3] |

Signaling Pathway: Inhibition of the RhoA/ROCK Pathway

A key mechanism underlying the anti-inflammatory and vascular effects of this compound is the inhibition of the RhoA/Rho-kinase (ROCK) pathway. By preventing the geranylgeranylation of RhoA, this compound inhibits its activation and downstream signaling, which is implicated in inflammatory responses and vascular contraction.[4][5][6][7]

Figure 1: this compound's inhibition of the RhoA/ROCK signaling pathway.

Antioxidant Properties

This compound exhibits significant antioxidant effects, protecting against oxidative stress, a key contributor to various diseases.

Direct Scavenging of Reactive Oxygen Species (ROS)

In vitro studies have demonstrated that this compound has direct radical scavenging activity.[8] It can inhibit the peroxidation of lipids initiated by various radical generators.[9]

| Parameter | System | Effect of this compound | Reference |

| Iron (II)-supported Peroxidation of Liposomes | Phosphatidylcholine Liposomes | IC50 = 1.2 x 10⁻⁵ M | [9] |

| Peroxyl Radical-mediated Peroxidation | Phosphatidylcholine Liposomes | Inhibition at 1 x 10⁻⁶ to 1 x 10⁻⁴ M | [9] |

| DPPH Radical Scavenging | In vitro assay | Strong Activity | [8] |

Upregulation of Endogenous Antioxidant Systems

This compound can enhance the cellular antioxidant defense by upregulating the expression of antioxidant genes through the Nrf2/ARE pathway.[10] This provides a more sustained antioxidant effect compared to direct scavenging.

Reduction of Oxidative Stress Markers

This compound treatment has been shown to reduce markers of oxidative stress in various models. For instance, in a mouse model of acute myocardial infarction, this compound decreased malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increased superoxide (B77818) dismutase (SOD) activity, a key antioxidant enzyme.[4][5]

| Parameter | Model | Treatment | Effect | Reference |

| Malondialdehyde (MDA) | Mouse Serum and Infarction Tissues | This compound | Significantly Lower than AMI group (P<0.05) | [5] |

| Superoxide Dismutase (SOD) | Mouse Serum and Infarction Tissues | This compound | Significantly Higher than AMI group (P<0.05) | [5] |

| Vascular Superoxide Generation | Cholesterol-fed Rabbits | This compound | Reduced | [8] |

| LDL Susceptibility to Oxidation | Ex vivo copper-induced | This compound | Decreased | [8] |

Signaling Pathway: Activation of the Nrf2-Dependent Antioxidant Pathway

Figure 2: this compound-induced activation of the Nrf2 antioxidant pathway.

Improvement of Endothelial Function

This compound has beneficial effects on the vascular endothelium, a critical regulator of vascular tone and health.

Enhancement of Nitric Oxide Bioavailability

This compound has been shown to improve endothelial function by increasing the production and bioavailability of nitric oxide (NO), a key vasodilator.[11] It upregulates the expression of endothelial nitric oxide synthase (eNOS).[11] In patients with low baseline flow-mediated vasodilation, this compound treatment significantly improved this measure of endothelial function.[12]

| Parameter | Study Population | Treatment | Effect | Reference |

| Flow-mediated Vasodilation | Patients with low baseline FMD (<5%) | 80 mg extended-release this compound or 40 mg immediate-release this compound twice daily for 5 weeks | Significantly Improved (P < 0.037 and P < 0.001, respectively) | [12] |

| eNOS and PTGIS mRNA expression | Human Endothelial Cells | This compound | Significantly Induced | [11] |

| PGI2 and NO production | Human Endothelial Cells | This compound | Significantly Induced | [11] |

Signaling Pathway: PI3K/Akt Pathway Modulation

This compound can modulate the PI3K/Akt signaling pathway, which is involved in cell survival and function. In the context of endothelial cells, this pathway is linked to eNOS activation. However, in other cell types, such as renal tubular epithelial cells, this compound can inhibit the PI3K/Akt pathway to prevent injury.[13]

Figure 3: this compound's effect on the PI3K/Akt pathway in endothelial cells.

Anti-Proliferative Effects on Vascular Smooth Muscle Cells

This compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerosis and restenosis.

Inhibition of Cell Cycle Progression

This compound causes a concentration-dependent decrease in the proliferation of human and porcine VSMCs by arresting the cell cycle.[14] The transition from the G1 to the S phase of the cell cycle is significantly reduced.[14] This effect is reversible by the addition of mevalonolactone, confirming its dependence on the inhibition of HMG-CoA reductase.[14]

| Cell Type | This compound Concentration | Effect on G1/S Phase Transition | Reference |

| Human and Porcine Vascular SMCs | 10⁻⁴ M | Reduced to 50% of controls | [14] |

Modulation of Cell Proliferation and Migration

In the context of diabetic vasculopathy, this compound has been shown to inhibit advanced glycation endproduct (AGE)-induced VSMC proliferation and migration.[15][16] This is mediated through the ERK5-dependent Nrf2 pathway.[15][16]

Experimental Protocols

Western Blotting for Protein Expression Analysis

Objective: To determine the expression levels of specific proteins (e.g., RhoA, ROCK, p-Akt, Nrf2) in cells or tissues treated with this compound.

Methodology:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[17][18]

-

SDS-PAGE: Separate 30-50 µg of protein per sample on a polyacrylamide gel based on molecular weight.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18][21]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C with gentle agitation.[19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[18][20]

-

Analysis: Perform densitometry analysis and normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).[18]

Figure 4: A simplified workflow for Western Blot analysis.

Vascular Smooth Muscle Cell Proliferation Assay

Objective: To quantify the effect of this compound on the proliferation of VSMCs.

Methodology:

-

Cell Seeding: Plate VSMCs at a density of 2 x 10⁴ cells/mL in a 96-well plate and allow them to adhere overnight.[22][23]

-

Treatment: Treat the cells with this compound at various concentrations in the presence or absence of a mitogen like platelet-derived growth factor (PDGF) (e.g., 30 ng/mL).[22]

-

Incubation: Incubate the cells for 72 hours.[22]

-

Proliferation Measurement (EdU Incorporation Assay):

-

Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the wells for the last 24 hours of incubation.[22][23]

-

Detect incorporated EdU using a click chemistry reaction with a fluorescent azide.[22]

-

Quantify the number of EdU-positive cells using fluorescence microscopy or a plate reader.[23]

-

-

Proliferation Measurement (MTT or Resazurin (B115843) Assay):

In Vitro Oxidative Stress Assessment

Objective: To measure the antioxidant effects of this compound in a cellular or cell-free system.

Methodology:

-

Measurement of Reactive Oxygen Species (ROS):

-

Use fluorescent probes like Dihydroethidium (DHE) for superoxide or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for general ROS.[26]

-

Treat cells with this compound, induce oxidative stress (e.g., with H₂O₂), and measure the fluorescence intensity.[27]

-

-

Lipid Peroxidation Assay (TBARS Assay):

-

Measure malondialdehyde (MDA), a product of lipid peroxidation.

-

React samples with thiobarbituric acid (TBA) to form a colored product and measure the absorbance.

-

-

Antioxidant Enzyme Activity Assays:

-

Measure the activity of enzymes like superoxide dismutase (SOD) and catalase in cell lysates using commercially available kits.

-

Conclusion and Future Directions

The cholesterol-independent effects of this compound present a compelling case for its repositioning and for the development of new therapeutic strategies. Its ability to modulate inflammation, oxidative stress, endothelial function, and cell proliferation through distinct signaling pathways highlights its pleiotropic nature. The experimental protocols and data summarized in this guide provide a robust framework for researchers to further investigate these mechanisms and explore their clinical implications. Future research should focus on dissecting the nuanced interactions between these pathways and on identifying specific patient populations who may benefit most from the non-lipid-lowering effects of this compound. The development of selective modulators of these pathways, inspired by the actions of this compound, could also open new avenues for drug discovery.

References

- 1. Anti-inflammatory effect of this compound on polarized macrophages and its dependence on the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound treatment inhibits leucocyte adhesion and extravasation in models of complement-mediated acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects myocardial cells in mice with acute myocardial infarction through inhibiting RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects myocardial cells in mice with acute myocardial infarction through inhibiting RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic this compound treatment alters vascular contraction by inhibiting the Rho/Rho-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects myocardial cells in mice with acute myocardial infarction through inhibiting RhoA/ROCK pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Anti-oxidative properties of this compound, an HMG-CoA reductase inhibitor, contribute to prevention of atherosclerosis in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidative effect of this compound, an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, on peroxidation of phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound protects vascular smooth muscle cells against oxidative stress through the Nrf2-dependent antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beneficial vasoactive endothelial effects of this compound: focus on prostacyclin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound treatment and withdrawal: effects on endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound prevents oxidized low-density lipoprotein-induced injury of renal tubular epithelial cells by inhibiting the phosphatidylinositol 3-kinase/Akt-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on growth of porcine and human vascular smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 18. benchchem.com [benchchem.com]

- 19. Western Blot Protocol | Proteintech Group [ptglab.com]

- 20. bosterbio.com [bosterbio.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 23. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 24. ahajournals.org [ahajournals.org]

- 25. Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | MDPI [mdpi.com]

Fluvastatin: A Comprehensive Technical Guide to its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals